molecular formula C11H6Cl3F3N4O B14144350 4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine CAS No. 400840-97-3

4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine

Cat. No.: B14144350
CAS No.: 400840-97-3
M. Wt: 373.5 g/mol
InChI Key: VOPXUXFNEQEFEG-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes multiple halogen atoms and a trifluoroethoxy group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine typically involves multiple steps. One common approach starts with the preparation of 2-chloro-1,1,2-trifluoroethanol, which is then reacted with 2-chloroaniline to form the intermediate. This intermediate undergoes further reactions with cyanuric chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4,6-Dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: Shares a similar triazine ring structure but lacks the trifluoroethoxy group.

    2,4-Dichloropyrimidine: Another related compound with similar halogen substitutions.

    6-Chloromoxonidine: Contains a similar triazine core but with different substituents.

Uniqueness

The uniqueness of 4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine lies in its trifluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where such properties are desired.

Properties

CAS No.

400840-97-3

Molecular Formula

C11H6Cl3F3N4O

Molecular Weight

373.5 g/mol

IUPAC Name

4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H6Cl3F3N4O/c12-7(15)11(16,17)22-6-4-2-1-3-5(6)18-10-20-8(13)19-9(14)21-10/h1-4,7H,(H,18,19,20,21)

InChI Key

VOPXUXFNEQEFEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)OC(C(F)Cl)(F)F

Origin of Product

United States

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